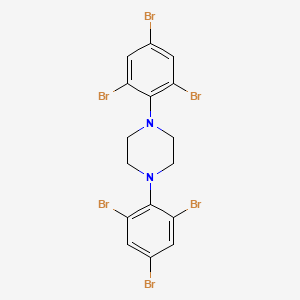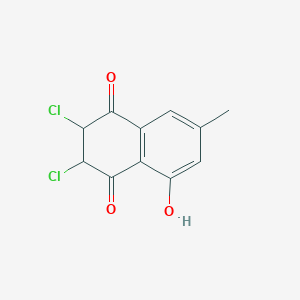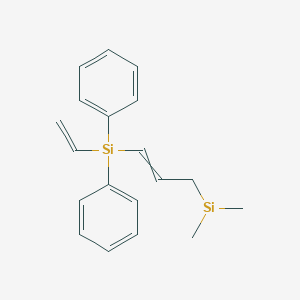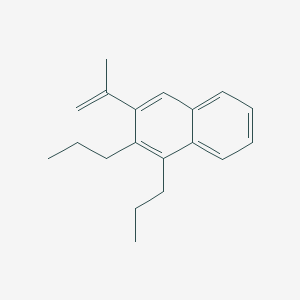
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring substituted with prop-1-en-2-yl and dipropyl groups
Métodos De Preparación
The synthesis of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with prop-1-en-2-yl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Aplicaciones Científicas De Investigación
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It has been investigated for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: This compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics results in apoptosis of cancer cells.
Comparación Con Compuestos Similares
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be compared with other similar compounds such as:
Combretastatin A-4: Both compounds target the colchicine-binding site on tubulin, but this compound has a different structural scaffold.
Colchicine: While colchicine is a well-known tubulin inhibitor, this compound offers a unique chemical structure that may provide different pharmacokinetic properties.
Propiedades
Número CAS |
63299-33-2 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
3-prop-1-en-2-yl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C19H24/c1-5-9-17-16-12-8-7-11-15(16)13-19(14(3)4)18(17)10-6-2/h7-8,11-13H,3,5-6,9-10H2,1-2,4H3 |
Clave InChI |
BWVVEZBVWLAJKK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC2=CC=CC=C21)C(=C)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


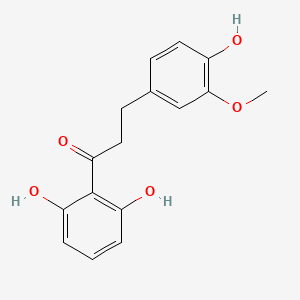
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
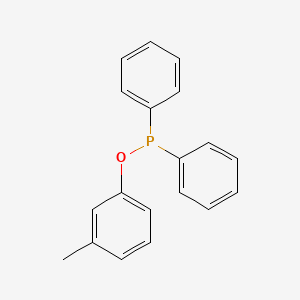
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

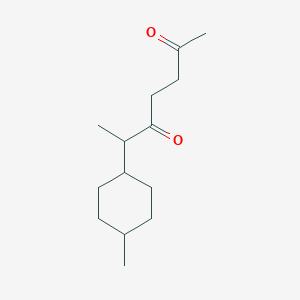
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
